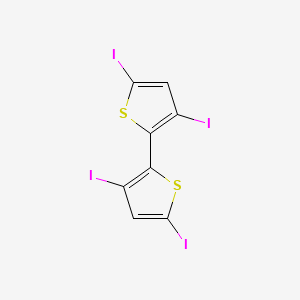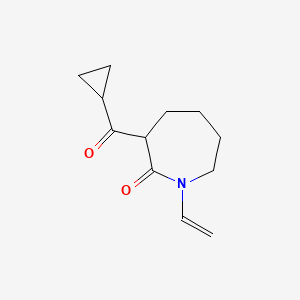
3,3',5,5'-Tetraiodo-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetraiodo-2,2’-bithiophene is an organoiodine compound that consists of two thiophene rings connected at the 2,2’-positions, with each ring substituted by iodine atoms at the 3,3’ and 5,5’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraiodo-2,2’-bithiophene typically involves the iodination of 2,2’-bithiophene. One common method is the direct iodination using iodine and an oxidizing agent such as silver sulfate in an acetic acid medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for 3,3’,5,5’-Tetraiodo-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetraiodo-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling: Palladium catalysts are typically employed in coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated polymers, while substitution reactions can introduce various functional groups into the thiophene rings.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetraiodo-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science:
Biological Research: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 3,3’,5,5’-Tetraiodo-2,2’-bithiophene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in semiconducting materials. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of stable charge-transfer complexes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
- 3,3’,5,5’-Tetrachloro-2,2’-bithiophene
- 3,3’,5,5’-Tetrafluoro-2,2’-bithiophene
Uniqueness
3,3’,5,5’-Tetraiodo-2,2’-bithiophene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct electronic properties, such as higher polarizability and different reactivity patterns, making it particularly useful in applications requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C8H2I4S2 |
|---|---|
Peso molecular |
669.9 g/mol |
Nombre IUPAC |
2-(3,5-diiodothiophen-2-yl)-3,5-diiodothiophene |
InChI |
InChI=1S/C8H2I4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H |
Clave InChI |
ZWHQSMUPFKLYAI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1I)C2=C(C=C(S2)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)

![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)




![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)





